Ethyl 3-(bromomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate
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Overview
Description
Ethyl 3-(bromomethyl)-1-methyl-2-oxabicyclo[211]hexane-4-carboxylate is a complex organic compound with a unique bicyclic structure This compound is characterized by the presence of a bromomethyl group, an ethyl ester, and an oxabicyclohexane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(bromomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate typically involves the following steps:
Formation of the Oxabicyclohexane Ring: The initial step involves the formation of the oxabicyclohexane ring system.
Introduction of the Bromomethyl Group: The bromomethyl group is introduced through a bromination reaction.
Esterification: The final step involves the esterification of the carboxylic acid group to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(bromomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the bromomethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the ester group can yield the corresponding alcohol.
Common Reagents and Conditions
Major Products
Scientific Research Applications
Ethyl 3-(bromomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 3-(bromomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate involves its interaction with various molecular targets:
Molecular Targets: The bromomethyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects.
Pathways Involved: The compound can participate in metabolic pathways involving oxidation and reduction reactions, leading to the formation of reactive intermediates.
Comparison with Similar Compounds
Ethyl 3-(bromomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate can be compared with other similar compounds:
Ethyl 1-(bromomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate: This compound lacks the methyl group at the 1-position, making it less sterically hindered.
Bicyclo[3.1.0]hexanes: These compounds have a different ring structure and may exhibit different reactivity and biological activity.
Cyclopropyl Derivatives: Compounds with cyclopropyl groups may have similar reactivity but different steric and electronic properties.
Properties
Molecular Formula |
C10H15BrO3 |
---|---|
Molecular Weight |
263.13 g/mol |
IUPAC Name |
ethyl 3-(bromomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate |
InChI |
InChI=1S/C10H15BrO3/c1-3-13-8(12)10-5-9(2,6-10)14-7(10)4-11/h7H,3-6H2,1-2H3 |
InChI Key |
USXIZLRCHTVXCX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C12CC(C1)(OC2CBr)C |
Origin of Product |
United States |
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